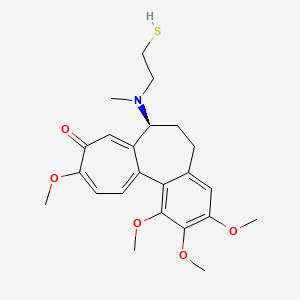

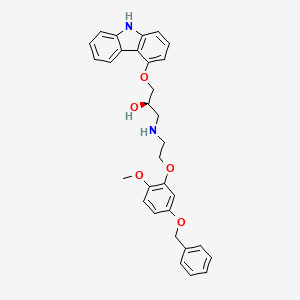

![molecular formula C15H24ClN3O2 B562001 Carbamate de tert-butyle N-[3-(acétimidoylaminométhyl)benzyle], chlorhydrate CAS No. 180001-98-3](/img/structure/B562001.png)

Carbamate de tert-butyle N-[3-(acétimidoylaminométhyl)benzyle], chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride is a chemical compound with the molecular formula C15H24ClN3O2 and a molecular weight of 313.82 g/mol . It is known for its role as a human inducible nitric oxide synthase (iNOS) inhibitor and serves as an intermediate for selective iNOS inhibitors .

Applications De Recherche Scientifique

This compound is primarily used in scientific research as an iNOS inhibitor. It has applications in:

Mécanisme D'action

Target of Action

The primary target of “tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride” is the human inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes.

Mode of Action

This compound acts as an inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from catalyzing the production of NO. The inhibition of iNOS activity by this compound is long-acting, with an IC50 value of 2.0uM .

Méthodes De Préparation

The synthesis of tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups. The process may include the use of reagents such as Boc2O and DMAP (4-Dimethylaminopyridine) to achieve high yields . Industrial production methods are not extensively documented, but the compound is generally prepared for research purposes .

Analyse Des Réactions Chimiques

tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity in these types of reactions.

Comparaison Avec Des Composés Similaires

Similar compounds to tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride include other iNOS inhibitors and Boc-protected amines. Some examples are:

N-(3-(Aminomethyl)benzyl)carbamate: Similar structure but lacks the Boc protection.

tert-Butyl N-(2-(Acetimidoylaminomethyl)phenyl)carbamate: Similar Boc-protected amine with a different aromatic substitution pattern.

N-(tert-Butoxycarbonyl)-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.

These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride .

Propriétés

IUPAC Name |

tert-butyl N-[[3-[(1-aminoethylideneamino)methyl]phenyl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.ClH/c1-11(16)17-9-12-6-5-7-13(8-12)10-18-14(19)20-15(2,3)4;/h5-8H,9-10H2,1-4H3,(H2,16,17)(H,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLBLVCQQFRNNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC(=C1)CNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676221 |

Source

|

| Record name | tert-Butyl [(3-{[(E)-(1-aminoethylidene)amino]methyl}phenyl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180001-98-3 |

Source

|

| Record name | tert-Butyl [(3-{[(E)-(1-aminoethylidene)amino]methyl}phenyl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

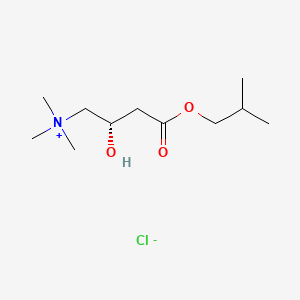

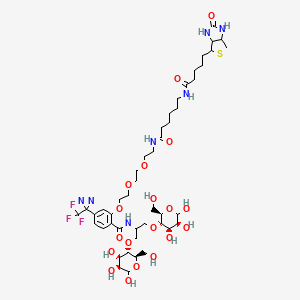

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt](/img/structure/B561928.png)

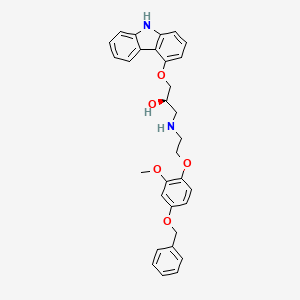

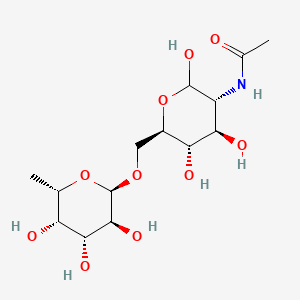

![benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B561932.png)